molecular formula C29H34ClF3N6O5 B10837650 7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Cat. No.: B10837650
M. Wt: 639.1 g/mol
InChI Key: FTKPWZYQYLDWSN-KSNQKOBFSA-N
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Description

A-70826 is a small molecule drug initially developed by Abbott Laboratories. It is classified as a topoisomerase II inhibitor, which means it interferes with the enzyme topoisomerase II, crucial for DNA replication and cell division. The compound was primarily researched for its potential in treating bacterial infections, although its development was discontinued at the preclinical stage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-70826 involves multiple steps, including the condensation of specific intermediates. One of the key steps is the condensation of a difluorophenyl compound with a norvalylaminopyrrolidine derivative in the presence of pyridine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods for A-70826 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

A-70826 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

A-70826 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division, as it helps to manage DNA supercoiling and untangling. By inhibiting topoisomerase II, A-70826 prevents the proper replication of DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing bacterial cells, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

    Etoposide: Another topoisomerase II inhibitor used in cancer treatment.

    Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

Uniqueness

A-70826 is unique in its specific molecular structure and its initial development focus on bacterial infections rather than cancer treatment. Its distinct chemical composition and mechanism of action set it apart from other topoisomerase II inhibitors, highlighting its potential in antibacterial research .

Properties

Molecular Formula

C29H34ClF3N6O5

Molecular Weight

639.1 g/mol

IUPAC Name

7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C29H33F3N6O5.ClH/c1-3-5-21(33)27(40)35-22(6-4-2)28(41)34-16-9-10-37(13-16)26-20(32)12-17-24(39)18(29(42)43)14-38(25(17)36-26)23-8-7-15(30)11-19(23)31;/h7-8,11-12,14,16,21-22H,3-6,9-10,13,33H2,1-2H3,(H,34,41)(H,35,40)(H,42,43);1H/t16?,21-,22-;/m0./s1

InChI Key

FTKPWZYQYLDWSN-KSNQKOBFSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCC)C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl

Canonical SMILES

CCCC(C(=O)NC(CCC)C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl

Origin of Product

United States

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